ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE
Overview
Description
ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE is a chemical compound with a complex structure that includes a piperidine ring, a fluorinated aniline group, and a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE typically involves the reaction of ethyl 3-piperidinecarboxylate with 4-fluoroaniline in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the aniline group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other cellular proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE can be compared with similar compounds such as:
- Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate
- N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)ACRYLAMIDE
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the piperidine ring and the carbothioyl linkage, which confer distinct chemical properties and biological activities. These features differentiate it from other similar compounds and make it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)carbamothioyl]piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S/c1-2-20-14(19)11-4-3-9-18(10-11)15(21)17-13-7-5-12(16)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKONYPDTYMCXDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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